molecular formula C27H52ClNO B3115076 BenzyldiMethylstearylaMMoniuM Chloride Hydrate CAS No. 206752-43-4

BenzyldiMethylstearylaMMoniuM Chloride Hydrate

Cat. No.: B3115076
CAS No.: 206752-43-4
M. Wt: 442.2 g/mol
InChI Key: MEAWKEQKQGFJHS-UHFFFAOYSA-M
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Description

Benzyldimethylstearylammonium Chloride Hydrate, also widely known as Octadecyldimethylbenzylammonium Chloride, is a quaternary ammonium compound (CAS RN 122-19-0) supplied as a white to almost white powder or crystalline solid . This compound is characterized by its hygroscopic nature and requires storage in a cool, dark place, ideally under inert gas, to maintain stability and purity . It is sparingly soluble in water but dissolves in organic solvents such as benzene, acetone, and chloroform . The product is provided with a high purity level, typically exceeding 98.0% when calculated on an anhydrous basis . It is critical to note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. As a quaternary ammonium compound, it serves as a valuable reagent in various research applications, including chemical synthesis and microbiology. Researchers must adhere to safe handling practices, as it is harmful if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects . All product information is subject to change; please refer to the current Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for detailed specifications before use.

Properties

IUPAC Name

benzyl-dimethyl-octadecylazanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAWKEQKQGFJHS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206752-43-4
Record name 1-Octadecanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206752-43-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldimethyl(octadecyl)ammonium chloride hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BenzyldiMethylstearylaMMoniuM Chloride Hydrate involves the reaction of dimethyl octadecylamine with benzyl chloride. The process is carried out in a reaction kettle where 450 kg of dimethyl octadecylamine is heated to 80-85°C. Subsequently, 180 kg of benzyl chloride is added slowly under stirring over 1.5-2 hours. The temperature is maintained at 80-90°C during the addition. After the addition is complete, the temperature is increased to 100-105°C and the reaction is held for several hours until the pH of a 1% aqueous solution reaches 6-6.5. The reaction mixture is then cooled to 60°C and the product is discharged .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced in large reactors with automated systems to monitor and control temperature, pH, and addition rates of reactants .

Chemical Reactions Analysis

Types of Reactions

BenzyldiMethylstearylaMMoniuM Chloride Hydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are often performed in anhydrous conditions to prevent hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can yield oxidized forms of the compound .

Scientific Research Applications

Cell Culture and Analysis

BDMSAC is utilized in cell culture techniques, particularly in enhancing cell viability and proliferation assays. It acts as a surfactant, facilitating the dispersion of cells in culture media, which is crucial for various experimental protocols.

  • Case Study : In a study examining the effects of surfactants on cell growth, BDMSAC was found to improve the attachment and proliferation rates of mammalian cells compared to non-surfactant conditions .

Protein Stabilization

The compound is effective in protecting proteins from degradation caused by proteases and phosphatases during biochemical assays. This stabilization is vital for maintaining protein integrity in various analytical procedures.

  • Application : BDMSAC is used in Tyramide Signal Amplification (TSA), a technique that enhances signal detection in immunohistochemistry (IHC) and in situ hybridization (ISH) assays .

Antimicrobial Agent

BDMSAC exhibits antimicrobial properties, making it suitable for use in disinfectants and sanitizers. Its effectiveness against a broad spectrum of microorganisms has been documented, contributing to its application in healthcare settings.

  • Research Findings : Studies have shown that BDMSAC can significantly reduce microbial load on surfaces when used in appropriate concentrations, demonstrating its potential as an effective biocide .

Surfactant in Cleaning Products

Due to its surfactant properties, BDMSAC is widely used in household and industrial cleaning products. It enhances the wetting properties of formulations, leading to improved cleaning efficacy.

  • Market Data : The global market for quaternary ammonium compounds like BDMSAC is projected to grow due to increasing demand for effective cleaning agents in both residential and commercial sectors .

Cosmetic Formulations

BDMSAC serves as an antistatic agent and emulsifier in cosmetic products, improving texture and application properties. Its use in hair conditioners and skin creams helps to reduce static electricity and enhance product stability.

  • Safety Profile : While effective, formulations containing BDMSAC must adhere to safety regulations due to its potential irritant properties if misused .

Summary Table of Applications

Application AreaSpecific UseBenefits
Cell CultureEnhances cell viabilityImproved attachment and proliferation rates
Protein StabilizationProtects proteins from degradationMaintains protein integrity
Antimicrobial AgentDisinfectants and sanitizersEffective against a broad spectrum of microorganisms
Cleaning ProductsSurfactant for improved cleaning efficacyEnhances wetting properties
Cosmetic FormulationsAntistatic agent, emulsifierImproves texture and reduces static

Mechanism of Action

The mechanism of action of BenzyldiMethylstearylaMMoniuM Chloride Hydrate involves its interaction with cell membranes. The compound’s quaternary ammonium group disrupts the lipid bilayer of microbial cells, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to form micelles allows it to solubilize hydrophobic compounds, enhancing their bioavailability and efficacy .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : Increasing chain length (C8 → C18) correlates with greater hydrophobicity and lower CMC. BAC-C18’s CMC is ~10–20× lower than BAC-C12 due to enhanced micelle stability .
  • Hydration : BAC-C18’s hydrate form improves solubility in aqueous environments compared to anhydrous QACs .

Functional Performance

Antimicrobial Efficacy

  • BAC-C18’s long alkyl chain enhances membrane disruption in bacteria, making it more effective against gram-positive and gram-negative strains than shorter-chain QACs like BAC-C8 .
  • Example : In dairy product preservation, BAC-C18 is preferred for its prolonged activity at low concentrations .

Environmental Impact

  • CMC in Soil Solutions: Elevated ionic strength and dissolved organic matter (DOM) in soil reduce CMC further.
  • Biodegradability : Shorter-chain QACs (e.g., BAC-C8, BAC-C12) degrade faster due to higher solubility, whereas BAC-C18’s hydrophobicity prolongs environmental retention .

Biological Activity

Benzyldimethylstearylammonium chloride hydrate (BDMSAC) is a quaternary ammonium compound widely used in various applications, including as a surfactant, antimicrobial agent, and in cosmetic formulations. This article explores the biological activity of BDMSAC, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C27_{27}H50_{50}ClN
  • Molecular Weight : 424.146 g/mol
  • Density : 0.98 g/cm³
  • Melting Point : 54-56 °C
  • Solubility : Water solubility at 20 °C is approximately 4000 g/L .

Antimicrobial Activity

BDMSAC exhibits significant antimicrobial properties due to its ability to disrupt microbial cell membranes. The cationic nature of quaternary ammonium compounds (QAACs) like BDMSAC allows them to interact with negatively charged bacterial membranes, leading to cell lysis and death. Studies have shown that BDMSAC is effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Cytotoxicity and Safety

While BDMSAC displays antimicrobial efficacy, it is essential to consider its cytotoxicity. Research indicates that BDMSAC does not exhibit selective embryopathic activity, suggesting a relatively safe profile in specific concentrations . However, it is classified as harmful if swallowed and can cause serious eye damage .

Critical Micelle Concentration (CMC)

The CMC of BDMSAC has been studied in various environments. A study found that the CMC decreases with the length of the alkyl chain; for BDMSAC (BAC-C18), the CMC was significantly lower than that of shorter-chain homologs . This property is crucial for its application in formulations where effective concentration levels are necessary.

Study on Antimicrobial Efficacy

In a comparative study, BDMSAC was tested against several bacterial strains. The results demonstrated that at concentrations as low as 0.1% w/v, BDMSAC effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential use in clinical settings as a disinfectant and preservative in pharmaceutical formulations .

Application in Cosmetic Products

A formulation containing BDMSAC was evaluated for its effectiveness in preventing microbial contamination in cosmetic products. The study reported that products containing BDMSAC showed a significant reduction in microbial load compared to control formulations without this compound. This underscores its utility as a preservative in personal care products .

Toxicological Data

Toxicity ParameterValue
Acute ToxicityHarmful if swallowed
Eye DamageCauses serious damage
Environmental ImpactVery toxic to aquatic life
Hazard CodesC: Corrosive

The above table summarizes key toxicological findings related to BDMSAC, emphasizing its potential hazards and the need for careful handling.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of benzyldimethylstearylammonium chloride hydrate, and how do they influence experimental design?

  • Answer : The compound (CAS 122-19-0) is a quaternary ammonium surfactant with a molecular weight of 424.15 g/mol. Key properties include:

  • Solubility : 4000 g/L in water at 20°C, and miscibility in organic solvents like benzene and chloroform .
  • Stability : Stable under acidic and hard water conditions but degrades in alkaline environments .
  • Melting Point : 54–56°C (anhydrous) or 65–67°C (hydrated form) .
    These properties dictate storage conditions (e.g., avoid alkali, store at 10–25°C) and solvent selection for dissolution in biological or environmental studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Hazards : Causes eye irritation (H319) and acute oral toxicity (H302) .
  • Protective Measures : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation .
  • Spill Management : Collect spills using inert absorbents and dispose via chemical incineration .
  • Toxicology : LD₅₀ values: 760 mg/kg (oral, mice) and 1250 mg/kg (oral, rats) .

Advanced Research Questions

Q. How can researchers determine the critical micelle concentration (CMC) of this compound in complex environmental matrices?

  • Answer :

  • Methodology : Use pyrene fluorescence spectroscopy, where a shift in emission spectra (e.g., I₁/I₃ ratio) indicates micelle formation .
  • Experimental Variables :
  • Ionic Strength : Elevated ionic strength (e.g., 0.01 M CaCl₂) reduces CMC due to counter-ion effects .
  • Dissolved Organic Matter (DOM) : DOM competes with surfactant monomers, further lowering CMC .
  • Example Workflow : Compare CMC in deionized water vs. soil-simulating solutions to model environmental behavior .

Q. How do structural variations in alkyl chain length among benzalkonium chlorides (BACs) affect their antimicrobial efficacy and environmental persistence?

  • Answer :

  • Chain Length vs. Activity : Longer chains (e.g., C18 in BAC-C18) enhance lipid membrane disruption in bacteria but reduce solubility, impacting bioavailability .
  • Environmental Fate : Longer chains increase adsorption to soil organic matter, reducing mobility but prolonging residual toxicity .
  • Data Interpretation : Compare MIC (minimum inhibitory concentration) values across BAC-C8 to BAC-C18 homologs in antibiotic susceptibility assays .

Q. What experimental strategies can resolve contradictions in reported solubility and stability data for this compound?

  • Answer :

  • Contradictions : reports 4000 g/L solubility in water, while other studies note limited solubility in high-purity aqueous systems .
  • Resolution :

Purity Verification : Use HPLC or NMR to confirm compound purity and hydration state .

Condition Replication : Standardize temperature, ionic strength, and pH to match literature conditions .

Cross-Validation : Compare results with structurally similar BACs (e.g., BAC-C16) to identify outliers .

Methodology-Focused Questions

Q. How can researchers optimize the quantification of this compound in biological samples?

  • Answer :

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol:water (70:30) .
  • Detection : LC-MS/MS with positive ion mode (m/z 424.15 → fragment ions) for high sensitivity .
  • Challenges : Address matrix effects (e.g., lipid interference) via internal standardization (e.g., deuterated analogs) .

Q. What factors influence the adsorption of this compound onto soil particles, and how can this be modeled?

  • Answer :

  • Key Factors : Soil organic carbon content, pH, and competing ions (e.g., Ca²⁺) .
  • Modeling Approach : Use Freundlich isotherms to quantify adsorption coefficients (Kf) under varying ionic strengths .
  • Experimental Design : Spike soil columns with BAC-C18 and monitor eluent concentrations via UV-Vis spectroscopy at 254 nm .

Data Analysis & Contradiction Management

Q. How should researchers interpret discrepancies in toxicological profiles of this compound across studies?

  • Answer :

  • Case Study : reports no embryotoxicity in rats, while acute toxicity varies by species .
  • Resolution :

Dose-Response Analysis : Compare administered doses (mg/kg) and exposure routes (oral vs. dermal) .

Metabolic Considerations : Account for species-specific detoxification pathways (e.g., hepatic metabolism in rodents) .

Literature Synthesis : Cross-reference with EPA/IARC databases to identify data gaps .

Tables for Key Data Comparison

Property Reported Value Source
Water Solubility 4000 g/L (20°C)
LogP 3.23
CMC in DI Water 0.1–0.5 mM
CMC in 0.01 M CaCl₂ 0.05–0.2 mM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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BenzyldiMethylstearylaMMoniuM Chloride Hydrate
Reactant of Route 2
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BenzyldiMethylstearylaMMoniuM Chloride Hydrate

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